molecular formula C11H7F6IO4 B12276720 1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene

1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene

Cat. No.: B12276720
M. Wt: 444.06 g/mol
InChI Key: GSHSIKXVBJBPQG-UHFFFAOYSA-N
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Description

1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene is a hypervalent iodine compound known for its strong oxidizing properties. It is widely used in organic synthesis due to its ability to facilitate various chemical transformations. The compound is characterized by the presence of iodine in a high oxidation state, which is stabilized by two trifluoroacetoxy groups.

Preparation Methods

The synthesis of 1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene typically involves the oxidation of iodoarenes using oxidizing agents such as oxone and trifluoroacetic acid. One common method includes the reaction of iodobenzene with trifluoroacetic anhydride in the presence of an oxidizing agent like oxone . The reaction is carried out at room temperature, making it a convenient and efficient process.

Industrial production methods are similar but often scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid, HF-pyridine, and various amines. The major products formed depend on the specific reaction conditions and substrates used.

Mechanism of Action

The mechanism by which 1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene exerts its effects involves the transfer of oxygen atoms to substrates, facilitating oxidation reactions. The trifluoroacetoxy groups stabilize the high oxidation state of iodine, allowing it to act as a potent oxidizing agent. The molecular targets and pathways involved depend on the specific reaction and substrate being oxidized.

Comparison with Similar Compounds

1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene is often compared with other hypervalent iodine compounds such as:

The unique reactivity and stability of this compound make it a valuable reagent in organic synthesis, offering advantages over similar compounds in terms of reaction scope and efficiency.

Properties

Molecular Formula

C11H7F6IO4

Molecular Weight

444.06 g/mol

IUPAC Name

[(4-methylphenyl)-(2,2,2-trifluoroacetyl)oxy-λ3-iodanyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C11H7F6IO4/c1-6-2-4-7(5-3-6)18(21-8(19)10(12,13)14)22-9(20)11(15,16)17/h2-5H,1H3

InChI Key

GSHSIKXVBJBPQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F

Origin of Product

United States

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